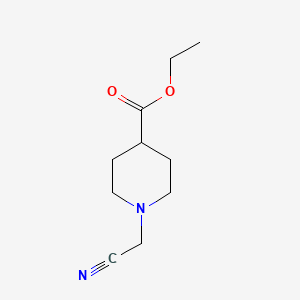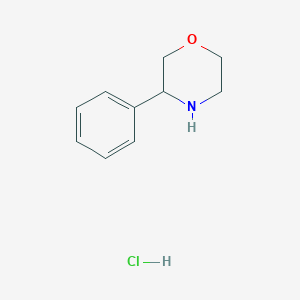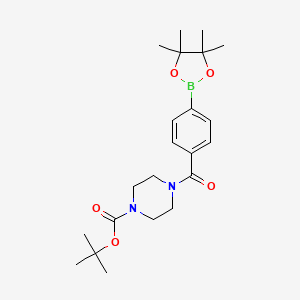
2-Amino-4-morpholinobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-morpholinobenzoic acid is a compound that features both an amino group and a morpholine ring attached to a benzoic acid core. This structure is of interest due to its potential applications in medicinal chemistry and as a building block for various synthetic pathways. The morpholine ring, in particular, is a versatile moiety present in many biologically active compounds and pharmaceuticals.
Synthesis Analysis
The synthesis of compounds related to 2-amino-4-morpholinobenzoic acid involves several strategies. One approach for the synthesis of chiral 1,2-amino alcohols, which are structurally related to 2-amino-4-morpholinobenzoic acid, uses arylglyoxals and pseudoephedrine auxiliary, catalyzed by a Brønsted acid to yield morpholinone products . Another method involves the palladium-catalyzed double and single carbonylations of β-amino alcohols to selectively synthesize morpholine-2,3-diones and oxazolidin-2-ones . Additionally, a novel organic NLO single crystal, morpholin-4-ium p-aminobenzoate, has been synthesized by reacting morpholine with 4-aminobenzoic acid .
Molecular Structure Analysis
The molecular structure of morpholin-4-ium p-aminobenzoate, a compound closely related to 2-amino-4-morpholinobenzoic acid, has been determined using crystallography. It crystallizes in a monoclinic system with non-centrosymmetric space group Cc, indicating potential non-linear optical (NLO) properties . The morpholinium salts of the isomeric monoaminobenzoic acids have also been structurally characterized, revealing extensive hydrogen-bonding interactions .
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives includes their participation in aminolysis reactions, as seen in the synthesis of optically active 2,5-morpholinediones from α-amino acids and α-hydroxy esters . Additionally, morpholine carboxylic acid derivatives have been synthesized and further elaborated to 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, showcasing the versatility of morpholine-containing compounds in complex molecule construction .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their functional groups and molecular structure. For instance, the thermal stability and optical properties of morpholin-4-ium p-aminobenzoate have been studied, suggesting its suitability for NLO applications . The compound's second harmonic generation (SHG) studies confirm its NLO characteristic, which is significant for optoelectronic applications. The crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, another morpholine-containing compound, has been determined, and its antitumor activity has been evaluated, indicating the potential medicinal value of these compounds .
Safety and Hazards
The safety information for “2-Amino-4-morpholinobenzoic Acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Direcciones Futuras
In terms of future directions, one study found that “2-Amino-4-morpholinobenzoic Acid” is positively correlated with 4-Morpholinobenzoic acid and Diacetoxyscirpenol, which is believed to be an important cause of inflammation . This suggests that “2-Amino-4-morpholinobenzoic Acid” could potentially be used in research related to inflammation and related diseases .
Propiedades
IUPAC Name |
2-amino-4-morpholin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRWQMUAQBUSQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591075 |
Source


|
| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-morpholinobenzoic acid | |
CAS RN |
404010-74-8 |
Source


|
| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)


